molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No.: B1198773
CAS No.: 832-53-1
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6F5SO2Cl. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its high reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonyl derivatives .

Mechanism of Action

Target of Action

Pentafluorobenzenesulfonyl chloride is a type of sulfonyl chloride, which is primarily used in acylation reactions . Its primary targets are organic compounds, particularly those containing nucleophilic functional groups such as amines and alcohols .

Mode of Action

The compound interacts with its targets through a process known as acylation. In this reaction, the sulfonyl chloride group in this compound reacts with the nucleophilic functional group in the target molecule, leading to the formation of a new bond and the release of a chloride ion .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. It’s commonly used in the synthesis of sulfonamide compounds . Sulfonamides are a class of compounds that have various applications, including the development of pharmaceuticals .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored in a dry environment .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds through acylation. These new compounds can have a wide range of properties and uses, depending on the nature of the target molecule .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, which can reduce the compound’s efficacy . Therefore, reactions involving this compound should be carried out in a dry environment .

Biochemical Analysis

Biochemical Properties

Pentafluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions, primarily as a derivatizing agent. It reacts with amines, alcohols, and thiols to form stable sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . This compound interacts with enzymes such as cytochrome P450 and proteins like albumin, facilitating the detection of metabolites and drugs in biological samples . The nature of these interactions involves the formation of covalent bonds between this compound and the functional groups of the target biomolecules, enhancing their stability and detectability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the activity of certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, this compound can impact gene expression by modifying transcription factors and other regulatory proteins, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity . For example, this compound can inhibit cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics. Additionally, it can alter gene expression by modifying transcription factors, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of pentafluorobenzenesulfonic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a selective inhibitor of certain enzymes, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound can lead to oxidative stress and cellular damage, resulting in impaired organ function and systemic toxicity. Threshold effects have been observed, where the compound exhibits minimal effects at low concentrations but significant toxicity at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolic flux of this compound can influence the levels of metabolites and other biomolecules, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms, leading to its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Additionally, its localization to the nucleus can influence gene expression by modifying transcription factors and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorobenzenesulfonyl chloride can be synthesized by reacting pentafluorobenzenesulfonyl fluoride with thionyl chloride. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of pentafluorobenzenesulfonyl fluoride using chlorine gas in the presence of a catalyst. This method allows for large-scale production and is favored for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

Comparison with Similar Compounds

  • Trifluoromethanesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 2,3,4,5,6-Pentafluorophenylsulfonyl chloride

Uniqueness: Pentafluorobenzenesulfonyl chloride is unique due to the presence of five fluorine atoms, which significantly enhances its reactivity and stability. This makes it a valuable reagent in organic synthesis, particularly for the preparation of highly fluorinated compounds .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCTEGNHXRPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232213
Record name Pentafluorobenzenesulfonyl chloride
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Molecular Weight

266.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-53-1
Record name 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
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Record name Pentafluorobenzenesulfonyl chloride
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Record name 832-53-1
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Record name Pentafluorobenzenesulfonyl chloride
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Record name Pentafluorobenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Pentafluorobenzenesulfonyl chloride useful as a derivatizing reagent in analytical chemistry?

A1: this compound exhibits high reactivity towards amines and alcohols, forming stable derivatives amenable to gas chromatography with electron-capture detection. This property allows for the sensitive detection of trace amounts of compounds like tyrosyl peptides, β-phenylethylamine, amphetamine, and tranylcypromine in biological samples [, , , ].

Q2: Can you elaborate on the reaction of this compound with alkenes in the presence of metal catalysts?

A2: Research has shown that this compound reacts with styrenes in the presence of a ruthenium(II) phosphine complex to yield (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene after treatment with triethylamine [, ]. Alternatively, using a palladium catalyst in the presence of a base produces a mixture of (E)-1-aryl-2-(pentafluorophenyl)ethene and (E)-1-aryl-2-(pentafluorobenzenesulfonyl)ethene [, ].

Q3: How does the presence of a sulfonylonio substituent affect the reactivity of this compound in SNAr reactions?

A3: Introducing a sulfonylonio group, achieved by reacting this compound with reagents like 4-dimethylaminopyridine (DMAP) and trimethylsilyl triflate (TMSOTf), significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions [, ]. This effect is attributed to the strong electron-withdrawing nature of the sulfonylonio group, making the aromatic ring more susceptible to nucleophilic attack.

Q4: Are there examples of SNAr reactions with this compound modified with a sulfonylonio group?

A4: Yes, reacting this compound with excess DMAP/TMSOTf leads to complete substitution of all fluorine atoms, producing hexakis[(4-dimethylamino)-1-pyridinio]benzene hexakis(trifluoromethansulfonate) at room temperature [, ]. This demonstrates the dramatic increase in reactivity facilitated by the sulfonylonio substituent.

Q5: this compound is used in the synthesis of 4(3H)-quinazolinones. What is the reaction mechanism?

A5: The reaction involves a 2-fluoro substituted benzoyl chloride and a 2-amino-N-heterocycle []. The mechanism likely starts with the ring nitrogen of the heterocycle attacking the benzoyl chloride. This is followed by an intramolecular nucleophilic aromatic substitution, where the fluorine atom ortho to the carbonyl group is replaced []. This method offers a simple, one-step route to diverse 4(3H)-quinazolinones.

Q6: What happens when a 4(3H)-quinazolinone synthesized from this compound is treated with nucleophiles?

A6: Treating a 4(3H)-quinazolinone, like the one derived from 2-fluorobenzoyl chloride and 2-aminopyrimidine, with nucleophiles such as methanol or butylamine leads to ring-opening by cleaving the amide bond []. This highlights the influence of the fluorine substituents on the reactivity of the resulting heterocycle.

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